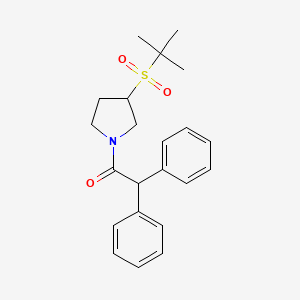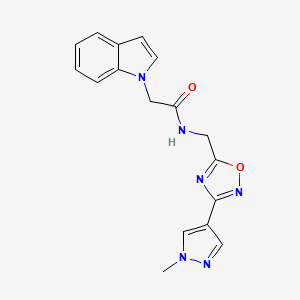![molecular formula C13H13ClN2O B3009370 2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide CAS No. 1424456-49-4](/img/structure/B3009370.png)
2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position, a cyclopropyl group attached to the nitrogen atom, and a prop-2-yn-1-ylamino group at the fourth position of the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, cyclopropylamine, and propargylamine.
Formation of Benzamide Core: The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form 2-chloro-N-cyclopropylbenzamide.
Substitution Reaction: Finally, the 2-chloro-N-cyclopropylbenzamide is reacted with propargylamine under basic conditions to introduce the prop-2-yn-1-ylamino group at the fourth position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-ylamino group can be oxidized to form corresponding oxides or ketones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of dechlorinated benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
科学研究应用
2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of 2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-chloro-N-cyclopropyl-4-aminobenzamide: Lacks the prop-2-yn-1-ylamino group, making it less versatile in chemical reactions.
2-chloro-N-cyclopropyl-4-(methylamino)benzamide: Contains a methylamino group instead of the prop-2-yn-1-ylamino group, affecting its reactivity and biological activity.
Uniqueness
2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-chloro-N-cyclopropyl-4-(prop-2-ynylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-7-15-10-5-6-11(12(14)8-10)13(17)16-9-3-4-9/h1,5-6,8-9,15H,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDPCVKPFAWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)







![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)
![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)

![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

